Mirtazapine N-oxide

Drug Metabolism Cytochrome P450 In Vitro ADME

Mirtazapine N-oxide is the definitive EP Impurity A / USP Related Compound B standard, essential for mirtazapine quality control and method validation. Unlike other metabolites, it serves as a mandatory reference material for ANDA filings and commercial release testing under EP/USP monographs. Its validated formation via CYP1A2/3A4 makes it a specific biomarker for drug-drug interaction studies and metabolic profiling. Procure this critical analytical standard to ensure method specificity, accurate quantification, and full regulatory compliance in your mirtazapine analyses.

Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
CAS No. 155172-12-6
Cat. No. B563661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirtazapine N-oxide
CAS155172-12-6
Synonyms1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide. Mirtazapine EP Impurity A;  USP Mirtazapine Related Compound B; 
Molecular FormulaC17H19N3O
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESC[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-]
InChIInChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3
InChIKeyGAFCUVMEBFTFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mirtazapine N-oxide (CAS 155172-12-6): A Critical Metabolite and Impurity Standard for Analytical and Pharmacokinetic Research


Mirtazapine N-oxide (CAS 155172-12-6) is the principal N-oxidized metabolite of the tetracyclic antidepressant mirtazapine, formed through the action of cytochrome P450 enzymes CYP1A2 and CYP3A4 in human liver microsomes [1]. As a chiral compound with a molecular formula of C17H19N3O and a molecular weight of 281.35 g/mol, it is a key analyte in therapeutic drug monitoring and is officially designated as Mirtazapine EP Impurity A and USP Related Compound B . Its primary utility lies not in therapeutic activity but as a critical analytical reference standard for method development, validation, and pharmacokinetic studies, making it indispensable for laboratories involved in mirtazapine quality control and metabolic profiling.

Why Mirtazapine N-oxide Cannot Be Replaced by Other Mirtazapine Metabolites or Analogs


A generic substitution for Mirtazapine N-oxide is not feasible because its specific role is dictated by its unique physicochemical and regulatory identity, not general biological function. Unlike the primary active metabolites (e.g., desmethylmirtazapine) which have distinct pharmacological activities, Mirtazapine N-oxide serves as a critical analyte and impurity marker [1]. Its distinct chromatographic retention time, enantiomeric ratio, and formation pathway (CYP1A2/3A4) differentiate it from other metabolites like 8-hydroxymirtazapine (primarily CYP2D6-mediated) . Using another mirtazapine-related compound as an analytical standard would invalidate method specificity, compromise quantification accuracy, and fail to meet regulatory requirements for impurity profiling as defined by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [1].

Quantitative Differentiation of Mirtazapine N-oxide: Key Evidence for Informed Procurement


Comparative Formation Kinetics: CYP450 Enzyme Contribution to Mirtazapine N-oxide vs. 8-Hydroxymirtazapine

The metabolic pathways to Mirtazapine N-oxide and 8-Hydroxymirtazapine are mediated by distinct cytochrome P450 isoforms, a key differentiator when selecting a metabolite standard for interaction studies. Mirtazapine N-oxide formation is primarily catalyzed by CYP1A2 and CYP3A4, while 8-hydroxylation is predominantly driven by CYP2D6 [1]. A study of human liver microsomes showed that at a 2 µM substrate concentration, CYP1A2 accounted for approximately 80% of Mirtazapine N-oxide formation, with CYP3A4 contributing 20%. This profile shifted at 250 µM, with CYP3A4's contribution increasing to 85% and CYP1A2's decreasing to 15%, demonstrating a concentration-dependent enzyme specificity not shared with 8-hydroxymirtazapine [1].

Drug Metabolism Cytochrome P450 In Vitro ADME

Enantioselective Analytical Quantification: Distinguishing Mirtazapine N-oxide Enantiomers via Capillary Electrophoresis

A validated capillary electrophoresis (CE) method provides simultaneous enantioselective separation of mirtazapine, N-demethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine N-oxide, enabling distinct quantification [1]. This method achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL for each enantiomer of the target compounds, including mirtazapine N-oxide, with a linear response over the 0.5-50 ng/mL range [1]. The analysis is completed in under 7 minutes, which is notably faster than comparable HPLC methods for this class of compounds [2].

Analytical Chemistry Chiral Separation Pharmacokinetics

Pharmacokinetic Profiling: Distinct Enantiomer Ratio for Mirtazapine N-oxide in Human Plasma

In therapeutic drug monitoring of patients, mirtazapine N-oxide exhibits a distinct enantiomer ratio that sets it apart from the parent drug and other metabolites. While the S/R enantiomer ratio for mirtazapine at trough levels is approximately 0.42, the enantiomer ratios for its metabolites, including mirtazapine N-oxide, follow a different temporal pattern, with ratios distinctively greater than 1 observed at early time points post-dose [1].

Clinical Pharmacology Therapeutic Drug Monitoring Chiral Pharmacokinetics

Regulatory Designation as Mirtazapine EP Impurity A: A Mandated Standard for Pharmaceutical Quality Control

Mirtazapine N-oxide is officially recognized and designated as Mirtazapine EP Impurity A (European Pharmacopoeia) and USP Related Compound B (United States Pharmacopeia) . This specific designation is not shared by other mirtazapine metabolites like 8-hydroxymirtazapine or desmethylmirtazapine, which are assigned different impurity codes [1]. The use of the correct, certified reference standard for Impurity A is a strict requirement for analytical method validation (AMV) and quality control (QC) release testing in Abbreviated New Drug Applications (ANDAs) and commercial production .

Pharmaceutical Analysis Quality Control Regulatory Compliance

Mirtazapine N-oxide: Defined Research and Quality Control Applications Based on Quantitative Evidence


Method Development and Validation for Therapeutic Drug Monitoring (TDM) of Mirtazapine

The validated enantioselective capillary electrophoresis method (LLOQ 0.5 ng/mL, <7 min runtime) and HPLC methods (1-100 ng/mL range) directly support the development and validation of robust assays for therapeutic drug monitoring. The unique enantiomer ratio profile of Mirtazapine N-oxide (>1 at early time points vs. ~0.42 for parent) serves as a critical control for method specificity and enantioselective performance [1][2].

In Vitro Drug-Drug Interaction (DDI) and Metabolic Phenotyping Studies

The established concentration-dependent contribution of CYP1A2 (80% at 2 µM) and CYP3A4 (85% at 250 µM) to Mirtazapine N-oxide formation provides a clear metabolic fingerprint. This evidence supports the use of Mirtazapine N-oxide as a specific biomarker for CYP1A2/3A4 activity, enabling precise DDI studies and the assessment of genetic polymorphisms or inhibitor effects on these pathways [1].

Pharmaceutical Quality Control and ANDA Submission Support

The compound's regulatory identity as Mirtazapine EP Impurity A / USP Related Compound B makes it an essential reference material. Its use is mandatory for impurity profiling, method validation (AMV), and quality control release testing in accordance with EP and USP monographs, ensuring compliance and data integrity for ANDA filings and commercial manufacturing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirtazapine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.